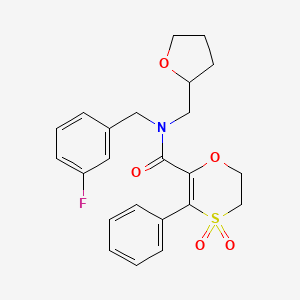

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS No. 1010874-91-5) is a synthetic organic compound with the molecular formula C23H24FNO3S and a molecular weight of 413.505 g/mol . Its structure features a 1,4-oxathiine ring system substituted with a phenyl group at position 3 and an amide moiety at position 2. The amide nitrogen is further substituted with a 3-fluorobenzyl group and a tetrahydrofuran-2-ylmethyl group. The 4,4-dioxide modification indicates oxidation of the sulfur atoms in the oxathiine ring, which is a critical structural feature shared with compounds like oxycarboxin .

Properties

Molecular Formula |

C23H24FNO5S |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-4,4-dioxo-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H24FNO5S/c24-19-9-4-6-17(14-19)15-25(16-20-10-5-11-29-20)23(26)21-22(18-7-2-1-3-8-18)31(27,28)13-12-30-21/h1-4,6-9,14,20H,5,10-13,15-16H2 |

InChI Key |

YSELZQGZGWYBQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN(CC2=CC(=CC=C2)F)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound belonging to the oxathiine class. This compound exhibits a complex structure characterized by a fluorobenzyl group, a phenyl group, and a tetrahydrofuran moiety linked to a dihydro-1,4-oxathiine core. The presence of the 4,4-dioxide functional group enhances its chemical properties and potential biological activities.

The molecular formula of this compound is , with a molecular weight of approximately 385.49 g/mol. Its structure is significant for understanding its biological activity, as it contains several functional groups that may influence its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C21H24FNO3S |

| Molecular Weight | 385.49 g/mol |

| Functional Groups | Oxathiine, Carboxamide |

| Core Structure | Dihydro-1,4-oxathiine |

Antimicrobial and Antifungal Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial and antifungal activities. Compounds within the oxathiine class are often investigated for these properties due to their ability to disrupt microbial cell functions.

Research indicates that this compound may demonstrate significant activity against various microbial strains. The unique structural features of the compound enhance its lipophilicity and metabolic stability, potentially improving its efficacy as a pharmaceutical agent.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies suggest that compounds with similar structures often exhibit specific interactions with biological targets such as enzymes or receptors involved in disease processes. Research into binding affinities and mechanisms will provide insights into its therapeutic potential and safety profile.

Case Studies and Research Findings

- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of several bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Comparative Studies : In comparative studies with other oxathiine derivatives, N-(3-fluorobenzyl) exhibited enhanced activity due to the fluorobenzyl substitution. This modification is believed to increase the compound's lipophilicity, facilitating better penetration through lipid membranes of microbial cells.

Potential Applications

The unique properties of this compound suggest various applications in medicinal chemistry:

- Pharmaceutical Development : Its antimicrobial properties indicate potential as a lead compound for developing new antibiotics or antifungal medications.

- Agricultural Chemistry : The compound may also be explored in agrochemical formulations as a plant growth regulator or fungicide due to its biological activity against fungal pathogens.

Comparison with Similar Compounds

Structural Insights :

- Sulfone Group : The 4,4-dioxide moiety (shared with oxycarboxin) increases polarity and oxidative stability, which could reduce degradation rates in biological systems .

Amide-Containing Pesticides

Amide functional groups are prevalent in agrochemicals. Notable examples include:

Functional Comparisons :

- Heterocyclic Core : Unlike flutolanil (benzamide) or cyprofuram (cyclopropane carboxamide), the target compound’s 1,4-oxathiine core may confer unique electronic properties due to sulfur and oxygen atoms in the ring .

- Dual N-Substituents: The dual N-substituents in the target compound are rare in commercial pesticides, which typically feature a single aromatic or aliphatic group. This could suggest a novel mechanism of action or receptor-binding profile .

Research Findings and Hypotheses

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Antifungal Potential: Oxycarboxin’s efficacy against rust fungi is linked to its sulfone group and phenyl substitution . The target compound’s fluorinated benzyl group may enhance activity against resistant fungal strains.

- Unresolved Questions : The role of the tetrahydrofuran substituent in receptor binding and the compound’s toxicity profile remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.